molecular formula C25H21NS B14445242 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- CAS No. 76950-85-1

2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl-

Cat. No.: B14445242
CAS No.: 76950-85-1
M. Wt: 367.5 g/mol
InChI Key: CAZZBXCHQQDBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- is a heterocyclic compound that features a pyridine ring fused with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl-
  • 2(1H)-Pyridinethione, 1-((4-chlorophenyl)methyl)-4,6-diphenyl-
  • 2(1H)-Pyridinethione, 1-((4-methoxyphenyl)methyl)-4,6-diphenyl-

Uniqueness

The uniqueness of 2(1H)-Pyridinethione, 1-((4-methylphenyl)methyl)-4,6-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .

Properties

CAS No.

76950-85-1

Molecular Formula

C25H21NS

Molecular Weight

367.5 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-4,6-diphenylpyridine-2-thione

InChI

InChI=1S/C25H21NS/c1-19-12-14-20(15-13-19)18-26-24(22-10-6-3-7-11-22)16-23(17-25(26)27)21-8-4-2-5-9-21/h2-17H,18H2,1H3

InChI Key

CAZZBXCHQQDBGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.